

"2-(1H-Indazol-3-yl)ethanol" in cancer research applications

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Compound of Interest

Compound Name: 2-(1H-Indazol-3-yl)ethanol

Cat. No.: B15323959

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Application Notes: Indazole Derivatives in Cancer Research

Preliminary Note on "2-(1H-Indazol-3-yl)ethanol"

Initial literature searches did not yield specific data regarding the direct application of "**2-(1H-Indazol-3-yl)ethanol**" in cancer research. The indazole scaffold, however, is a well-established pharmacophore in oncology, present in several FDA-approved anti-cancer drugs.[1][2][3] This has led to extensive research into various indazole derivatives for their potential as therapeutic agents.[1][2][3]

To provide a detailed and data-driven overview within the scope of the user's request, this document will focus on a representative and well-characterized indazole derivative, Compound 2f: (E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole.[1] This compound has demonstrated potent anti-cancer activities and serves as an excellent case study for the application of indazole derivatives in cancer research.

Case Study: Compound 2f

Compound Name: (E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole

Therapeutic Potential: Anti-cancer agent with demonstrated efficacy against breast cancer.[1]



Mechanism of Action: Compound 2f exhibits a multi-faceted mechanism of action against cancer cells:

- Induction of Apoptosis: It promotes programmed cell death in cancer cells through the
 intrinsic mitochondrial pathway. This is characterized by an increase in Reactive Oxygen
 Species (ROS), a decrease in the mitochondrial membrane potential, upregulation of proapoptotic proteins like Bax and cleaved caspase-3, and downregulation of the anti-apoptotic
 protein Bcl-2.[1][2][3]
- Inhibition of Cell Proliferation: Compound 2f effectively inhibits the growth and proliferation of various cancer cell lines.[1][2][3]
- Suppression of Metastasis: It hinders the migration and invasion of cancer cells, key
 processes in the metastatic cascade. This is associated with the downregulation of matrix
 metalloproteinase-9 (MMP9) and the upregulation of its endogenous inhibitor, tissue inhibitor
 of metalloproteinase 2 (TIMP2).[1][3]

Preclinical Efficacy: In preclinical studies, Compound 2f has been shown to suppress tumor growth in a 4T1 mouse model of breast cancer without exhibiting obvious side effects, highlighting its potential as a small molecule anti-cancer therapeutic.[1][3]

Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative activity of Compound 2f against a panel of human cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)
4T1	Breast Cancer	0.23
A549	Lung Cancer	0.89
HCT116	Colon Cancer	1.15
HeLa	Cervical Cancer	0.54

Data extracted from "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents".[2]



Experimental Protocols Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Compound 2f on cancer cells.

Materials:

- Cancer cell lines (e.g., 4T1)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Compound 2f stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multichannel pipette
- Plate reader

- Seed cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 μ L of complete medium and incubate overnight.
- Prepare serial dilutions of Compound 2f in complete medium.
- Remove the medium from the wells and add 100 μL of the different concentrations of Compound 2f. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
- Add 20 μL of MTT solution to each well and incubate for another 4 hours.



- Carefully remove the medium containing MTT.
- Add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by Compound 2f.

Materials:

- Cancer cell lines (e.g., 4T1)
- Compound 2f
- · 6-well plates
- Annexin V-FITC/PI Apoptosis Detection Kit
- Binding Buffer
- Flow cytometer

- Seed 4T1 cells in 6-well plates and allow them to attach overnight.
- Treat the cells with various concentrations of Compound 2f for 24 hours.
- Harvest the cells by trypsinization and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Transfer 100 μL of the cell suspension to a new tube.



- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI).
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

Cell Migration Assay (Wound Healing Assay)

Objective: To assess the effect of Compound 2f on cancer cell migration.

Materials:

- Cancer cell lines (e.g., 4T1)
- · Compound 2f
- 6-well plates
- Sterile 200 μL pipette tips
- Microscope with a camera

- Seed 4T1 cells in 6-well plates and grow them to a confluent monolayer.
- Create a "scratch" or "wound" in the cell monolayer using a sterile 200 μL pipette tip.[4][5]
- Wash the wells with PBS to remove detached cells.
- Add fresh serum-free medium containing different concentrations of Compound 2f.
- Capture images of the wound at 0 hours and 24 hours.
- Measure the width of the wound at different points and calculate the percentage of wound closure.



Cell Invasion Assay (Transwell Assay)

Objective: To evaluate the effect of Compound 2f on the invasive potential of cancer cells.

Materials:

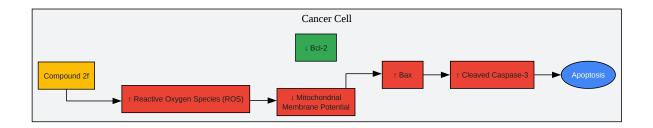
- Cancer cell lines (e.g., 4T1)
- · Compound 2f
- Transwell inserts with 8 μm pore size
- Matrigel
- Serum-free medium
- · Complete medium
- Cotton swabs
- Methanol
- · Crystal violet stain

- Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.
- Seed 4T1 cells (5 x 10⁴ cells) in the upper chamber in serum-free medium containing different concentrations of Compound 2f.
- Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
- Incubate for 24 hours.
- Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
- Fix the invading cells on the lower surface of the membrane with methanol.



- Stain the cells with crystal violet.
- Count the number of stained cells in several random fields under a microscope.

Visualizations Signaling Pathway of Compound 2f-Induced Apoptosis

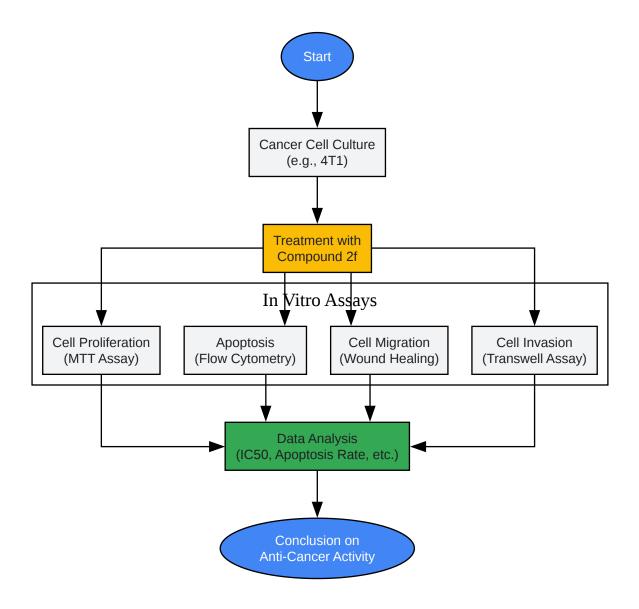


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Caption: Signaling pathway of Compound 2f-induced apoptosis.

Experimental Workflow for In Vitro Evaluation





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Caption: General workflow for in vitro evaluation of Compound 2f.

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